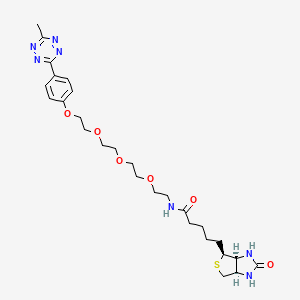

Biotin-PEG4-Methyltetrazine

Descripción general

Descripción

Biotin-PEG4-Methyltetrazine: is a compound widely used in the field of bioconjugation and click chemistry. It is a biotinylation reagent that can react with trans-cyclooctene (TCO)-containing compounds to form a stable covalent bond without the need for copper catalysis or elevated temperatures . This compound is particularly valued for its ability to participate in the inverse-electron demand Diels-Alder cycloaddition reaction, which is known for its exceptional selectivity and rapid kinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Biotin-PEG4-Methyltetrazine involves the conjugation of biotin, polyethylene glycol (PEG), and methyltetrazine. The process typically starts with the activation of biotin, followed by the attachment of PEG and the subsequent introduction of the methyltetrazine moiety . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and stability .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Primary Reaction Mechanism: Inverse Electron-Demand Diels-Alder (IEDDA)

Biotin-PEG4-Methyltetrazine undergoes an IEDDA reaction with strained dienophiles such as trans-cyclooctene (TCO) , norbornene , or cyclopropene . This reaction forms a stable dihydropyridazine linkage without requiring copper catalysts or elevated temperatures .

Key Features of the IEDDA Reaction:

Mechanistic Steps :

- Diels-Alder Cycloaddition : The electron-deficient tetrazine reacts with the strained dienophile (e.g., TCO) to form a bicyclic intermediate.

- Retro-Diels-Alder Elimination : Loss of nitrogen gas generates a stable dihydropyridazine product .

Comparative Reaction Kinetics

The IEDDA reaction outperforms traditional bioconjugation methods in speed and selectivity:

| Reaction Type | Rate Constant (k₂, M⁻¹s⁻¹) | Catalyst Required | Live-Cell Compatibility |

|---|---|---|---|

| IEDDA (Tetrazine-TCO) | No | Yes | |

| Copper-Catalyzed Azide-Alkyne | Yes | Limited | |

| Strain-Promoted Azide-Alkyne | No | Yes |

Live-Cell Labeling

In a 2022 study, methyltetrazine derivatives were used to label cysteine proteases in live cells via IEDDA with TCO-fluorophores :

- Efficiency : >90% conjugation efficiency within 30 minutes.

- Specificity : No cross-reactivity with endogenous biomolecules.

- Key Finding : Fluorescence intensity increased by 6.5-fold post-ligation compared to controls (p < 0.05) .

Solvent Effects

| Solvent | Reaction Rate (Relative to PBS) | Notes |

|---|---|---|

| PBS (pH 7.4) | 1.0 (baseline) | Optimal for biological systems |

| DMSO | 1.2 | Enhances solubility of hydrophobic reactants |

| Methanol | 0.8 | Limited utility in live cells |

pH Dependence

Maximal reaction rates observed between pH 6.5–7.5 , aligning with physiological conditions .

Side Reactions and Mitigation

- Hydrolysis : Tetrazine hydrolysis occurs at extremes of pH (<4 or >9) but is negligible under neutral conditions .

- Oxidation : The methyltetrazine group is stable to atmospheric oxygen but degrades under strong oxidative conditions (e.g., H₂O₂ >1 mM) .

Case Study: Cathepsin Profiling

A 2022 live-cell imaging study demonstrated the reagent’s utility in activity-based protein profiling (ABPP) :

- Probe Design : MeTz-Ala incorporated into a fluoromethylketone inhibitor.

- Reaction : IEDDA ligation with CF®500-TCO fluorophore.

- Outcome :

- Specific labeling of active cathepsins B, L, and S.

- No background signal in protease-deficient cells.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Chemical Formula: C27H39N7O6S

- Molecular Weight: 589.71 g/mol

- Purity: >95% (HPLC)

- Solubility: Soluble in DMSO and DMF

- Appearance: Red crystalline solid

Mechanism:

Biotin-PEG4-Methyltetrazine reacts primarily through an inverse-electron-demand Diels-Alder reaction with trans-cyclooctene (TCO) compounds. This reaction is characterized by:

- High Reactivity: Reaction kinetics exceed , making it one of the fastest bioorthogonal reactions available.

- Selectivity: The reaction occurs without interference from other functional groups in biological systems.

- Biocompatibility: The reaction conditions are mild and do not require additional catalysts, making it suitable for live-cell applications.

Scientific Research Applications

This compound has a wide range of applications across various fields:

1. Chemistry:

- Utilized in click chemistry for the bioconjugation of proteins, peptides, and other biomolecules.

2. Biology:

- Employed in labeling and tracking biomolecules to study biological processes at the molecular level.

- Facilitates fluorescent imaging of live cells by conjugating with fluorescent tags.

3. Medicine:

- Used for targeted drug delivery systems by conjugating therapeutic agents to specific cellular targets.

- Plays a crucial role in the development of antibody-drug conjugates (ADCs) for improved therapeutic efficacy.

4. Industry:

- Applied in the development of diagnostic assays and biosensors, contributing to advancements in healthcare and biotechnology.

Case Studies

Case Study 1: Imaging Applications

A study demonstrated the use of this compound for live-cell imaging. Cells treated with TCO-modified bovine serum albumin (BSA) showed enhanced signaling when conjugated with tetrazine-biotinamide. This indicated effective immobilization and subsequent signaling activation, showcasing its potential in real-time imaging of cellular interactions .

Case Study 2: PROTAC Efficacy

In research focused on Proteolysis Targeting Chimeras (PROTACs), this compound was used to create bifunctional compounds that selectively target BRD4 proteins for degradation. The study revealed that varying the linker length did not significantly affect the efficacy of protein labeling, suggesting flexibility in design while maintaining functionality .

Comparative Analysis of Bioconjugation Linkers

| Property | This compound | Other Common Linkers |

|---|---|---|

| Reaction Type | Inverse-electron-demand Diels-Alder | Various (e.g., NHS esters) |

| Reaction Kinetics | High (>800 Ms) | Slower (<100 Ms) |

| Biocompatibility | High | Variable |

| Catalyst Requirement | None | Often requires catalysts |

| Application Scope | Imaging, Drug Delivery, PROTACs | General bioconjugation |

Mecanismo De Acción

The mechanism of action of Biotin-PEG4-Methyltetrazine involves its ability to undergo the inverse-electron demand Diels-Alder reaction with TCO-containing compounds . This reaction forms a stable covalent bond, allowing for the efficient and selective bioconjugation of biomolecules . The molecular targets of this compound are typically proteins or other biomolecules that have been modified to contain TCO groups .

Comparación Con Compuestos Similares

Similar Compounds

Biotin-PEG4-Azide: Another biotinylation reagent used in click chemistry, but it requires copper catalysis for the reaction with alkyne-containing compounds.

Biotin-PEG4-Alkyne: Similar to Biotin-PEG4-Azide, this compound is used for copper-catalyzed click reactions with azide-containing compounds.

Biotin-PEG4-DBCO: This compound reacts with azide-containing compounds without the need for copper catalysis, similar to Biotin-PEG4-Methyltetrazine.

Uniqueness: : this compound stands out due to its ability to undergo the inverse-electron demand Diels-Alder reaction without the need for copper catalysis or elevated temperatures . This makes it particularly useful for applications where copper catalysis could be detrimental, such as in live-cell labeling and imaging .

Actividad Biológica

Biotin-PEG4-Methyltetrazine is a specialized bioconjugation reagent that combines the properties of biotin and methyltetrazine linked through a polyethylene glycol (PEG) spacer. This compound is notable for its application in bioorthogonal reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.

- Chemical Formula : C27H39N7O6S

- Molecular Weight : 589.71 g/mol

- Purity : >95% (HPLC)

- Solubility : Soluble in DMSO and DMF

- Appearance : Red crystalline solid

- Storage Conditions : -20°C, desiccated

This compound functions primarily through the inverse-electron-demand Diels-Alder reaction , which allows for rapid conjugation with strained alkenes such as trans-cyclooctene (TCO). This reaction is characterized by:

- High Reactivity : The kinetics of the reaction exceed , making it one of the fastest bioorthogonal reactions available .

- Selectivity : The reaction occurs without interference from other functional groups present in biological systems, allowing for precise targeting and labeling .

- Biocompatibility : The reaction occurs under mild conditions and does not require additional catalysts or reducing agents, enhancing its utility in live-cell applications .

Applications in Research

This compound has been employed in various fields of biological research, including:

- Fluorescent Imaging : Utilized for labeling biomolecules in live cells, enabling visualization of cellular processes.

- Drug Delivery Systems : Facilitates targeted delivery of therapeutic agents by conjugating drugs to specific cellular targets .

- PROTAC Development : Acts as a linker in PROTACs to selectively degrade target proteins by utilizing the ubiquitin-proteasome system. This method has shown promise in targeted cancer therapies .

Case Study 1: Imaging Applications

A study demonstrated the use of this compound for live-cell imaging. Cells treated with a TCO-modified BSA (Bovine Serum Albumin) showed enhanced signaling responses when conjugated with tetrazine-biotinamide. This indicated effective immobilization and subsequent signaling activation, showcasing its potential in real-time imaging of cellular interactions .

Case Study 2: PROTAC Efficacy

In a recent investigation into PROTACs, this compound was used to create bifunctional compounds that selectively target BRD4 proteins for degradation. The study revealed that varying the linker length did not significantly affect the efficacy of protein labeling, suggesting flexibility in design while maintaining functionality .

Comparative Analysis of Bioconjugation Linkers

| Property | This compound | Other Common Linkers |

|---|---|---|

| Reaction Type | Inverse-electron-demand Diels-Alder | Various (e.g., NHS esters) |

| Reaction Kinetics | Slower (typically < 100) | |

| Biocompatibility | High | Variable |

| Catalyst Requirement | None | Often requires catalysts |

| Application Scope | Imaging, Drug Delivery, PROTACs | General bioconjugation |

Propiedades

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDGKKLLGMCLG-VDKIKQQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.